Amitriptynol is a chemical compound classified as a tricyclic antidepressant. Its systematic name is 5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ol, and it is primarily used in the treatment of depression and anxiety disorders. The compound functions by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, thus increasing their availability in the synaptic cleft. This mechanism is crucial for its antidepressant effects.
Amitriptynol is derived from amitriptyline, another well-known tricyclic antidepressant. It falls under the category of psychoactive drugs and is often used in clinical settings to manage various mood disorders. The compound's chemical formula is , and it has been studied for its pharmacological properties, particularly in relation to its interaction with neurotransmitter systems.
The synthesis of amitriptynol can be achieved through several methods, typically involving multi-step organic reactions. A common synthetic route includes:
Recent studies have highlighted the use of advanced synthetic techniques like microwave-assisted synthesis to enhance yield and reduce reaction times, making the process more efficient .
Amitriptynol has a complex molecular structure characterized by a tricyclic system. The key features include:
Recent studies have reported on the crystal structures of various salts of amitriptynol, revealing details about intermolecular interactions and packing arrangements that may influence its biological activity .
Amitriptynol participates in various chemical reactions typical for tricyclic compounds. Notable reactions include:
These reactions are essential for understanding how amitriptynol can be modified or utilized in pharmaceutical formulations.
Amitriptynol's primary mechanism of action involves the inhibition of neurotransmitter reuptake at neuronal synapses:
Pharmacokinetic studies indicate that amitriptynol is well absorbed in the gastrointestinal tract and undergoes extensive hepatic metabolism before exerting its therapeutic effects .
These properties are crucial for formulation development in pharmaceutical applications .
Amitriptynol is primarily used in clinical settings for:
Additionally, ongoing research explores its potential applications in treating other psychiatric disorders due to its multifaceted pharmacological profile .
Amitriptyline (IUPAC name: 3-(10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ylidene)-N,N-dimethylpropan-1-amine) is a prototypical tricyclic antidepressant (TCA) characterized by a three-ring core structure. Its central seven-membered cycloheptane ring is flanked by two benzene rings, forming a planar, lipophilic scaffold. A dimethylaminopropyl side chain extends from the central ring, conferring its tertiary amine classification. This structure distinguishes it from secondary amine TCAs (e.g., nortriptyline, its active metabolite), which lack one methyl group on the terminal nitrogen [1] [3] [8].
The molecular formula is C₂₀H₂₃N, with a molar mass of 277.4 g/mol. It appears as white crystals or powder with low water solubility (10 mg/L at 25°C) and a melting point of 196–197°C. The tricyclic framework enables strong interactions with lipid membranes, facilitating rapid central nervous system (CNS) penetration [8] [3].
Table 1: Structural Properties of Amitriptyline
Property | Description |
---|---|
Chemical Class | Tertiary amine tricyclic antidepressant |
Core Structure | Dibenzocycloheptadiene (two benzene rings fused to a cycloheptadiene ring) |
Side Chain | Dimethylaminopropyl |
Molecular Weight | 277.4 g/mol |
Ionization State | Lipophilic weak base (pKa ~9.4) |
Water Solubility | Low (10 mg/L) |
Amitriptyline’s primary mechanism involves potent inhibition of monoamine reuptake transporters in presynaptic neurons. It blocks the serotonin transporter (SERT) and norepinephrine transporter (NET), increasing synaptic concentrations of these neurotransmitters. Binding studies reveal higher affinity for SERT (Ki = 3.13–67 nM) than NET (Ki = 13.3–63 nM), though it acts on both systems nearly equipotently at therapeutic doses [2] [3] [4].
Chronic administration induces downstream neuroadaptive changes:
Unlike selective serotonin reuptake inhibitors (SSRIs), amitriptyline’s dual reuptake inhibition amplifies both serotonergic and noradrenergic neurotransmission, which modulates descending pain inhibitory pathways in the brainstem and spinal cord. This underlies its efficacy in neuropathic pain and fibromyalgia [4] [9].
Table 2: Monoamine Transporter Affinity of Amitriptyline vs. Other Antidepressants
Drug | SERT Ki (nM) | NET Ki (nM) | SERT/NET Selectivity |
---|---|---|---|
Amitriptyline | 3.13–67 | 13.3–63 | Balanced |
Nortriptyline | 16.5–317 | 1.49–8.3 | NET-selective |
Duloxetine | 0.07–13 | 1.17–42 | Balanced |
Fluoxetine | 1.0–10 | 563–1021 | SERT-selective |
Milnacipran | 8.4–151 | 22–200 | NET-selective |
Beyond monoamine transporters, amitriptyline binds extensively to G-protein coupled receptors, contributing to both therapeutic and adverse effects:
α-Adrenergic Receptors
Histamine H₁ Receptors
Muscarinic Acetylcholine Receptors
Table 3: Receptor Binding Profile of Amitriptyline
Receptor Type | Subtype | Affinity (IC₅₀/Ki, nM) | Functional Effect |
---|---|---|---|
Adrenergic | α₁ | 24–690 | Antagonist → Hypotension, dizziness |
α₂ | Not reported | Antagonist → ↑ Norepinephrine release | |
Histaminergic | H₁ | 1.1 | Antagonist → Sedation, weight gain |
H₄ | 33.6 | Partial antagonist (role unclear) | |
Muscarinic | M₁–M₅ | 7.2–26 | Antagonist → Anticholinergic effects |
Serotonergic | 5-HT₂A | 4 | Antagonist → Sleep modulation |
5-HT₂C | 6 | Antagonist → Appetite stimulation |
Absorption & Distribution
Metabolism
Amitriptyline undergoes hepatic transformation via cytochrome P450 (CYP) enzymes:
Genetic polymorphisms significantly impact kinetics:
Elimination
Table 4: Pharmacokinetic Parameters of Amitriptyline
Parameter | Value | Clinical Relevance |
---|---|---|
Bioavailability | 30–60% | High first-pass metabolism |
Tmax | 2–12 hours | Delayed onset; bedtime dosing optimal |
Protein Binding | 95–96% | Limited impact of dialysis |
Vd | 16 ± 3 L/kg | Extensive tissue distribution |
Primary Metabolites | Nortriptyline (active), 10-OH metabolites | Nortriptyline contributes to effects |
Key CYP Enzymes | CYP2C19 (demethylation), CYP2D6 (hydroxylation) | Genotype-guided dosing recommended |
Elimination Half-life | 21–25 hours | Suitable for once-daily dosing |
Excretion Route | Urine (glucuronides) | Adjust dose in severe renal impairment |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7